molecular formula C12H15N3O B1306436 2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine CAS No. 957483-12-4

2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine

Cat. No. B1306436
CAS RN: 957483-12-4
M. Wt: 217.27 g/mol
InChI Key: PVDNFFDOIHTQQB-UHFFFAOYSA-N
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Description

The compound "2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine" is a pyrazole derivative, which is a class of organic compounds with significant pharmaceutical importance due to their diverse biological activities. Pyrazoles are heterocyclic aromatic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The methoxy group attached to the phenyl ring and the ethylamine substituent at the 2-position of the pyrazole ring could potentially influence the compound's chemical behavior and biological activity .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines, leading to the formation of 2-(pyrazolyl)ethanols, which can be further transformed into pyrazole-substituted derivatives . Another method includes the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with hydrazine hydrochloride under ultrasound irradiation, which significantly reduces reaction times and improves yields . Additionally, the direct synthesis of substituted pyrazoles can be achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies. These techniques provide detailed information about the compound's 3D molecular structure, including the presence of intermolecular hydrogen bonds and π-π stacking interactions, which can stabilize the crystal structure .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of novel compounds. For instance, the reaction of amines with ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate can yield substituted amino propenoates . Moreover, the reactivity of pyrazole derivatives with different nucleophiles can result in the synthesis of pyridopyrimidinones, pyranopyrandiones, and chromenediones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the methoxy group and the ethylamine moiety can affect these properties. Theoretical calculations, including density functional theory (DFT) and semi-empirical methods, can predict the molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties, which are crucial for understanding the reactivity and potential applications of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Pathways and Derivatives

A range of synthetic methods has been explored for creating pyrazole derivatives, demonstrating the versatility of pyrazole compounds in chemical synthesis. For instance, the facile synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines showcases innovative methods for developing compounds with potential applications in biological imaging due to their fluorescent properties (Banoji et al., 2022). Similarly, the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate through a one-pot reaction method highlights the efficiency in creating pyrazole carboxylic acid derivatives, albeit with noted low auxin activities (Yue et al., 2010).

Crystal Structure Analysis

Understanding the crystal structure of pyrazole derivatives, such as the analysis of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, provides insights into the physical characteristics and potential applications of these compounds in material science and drug design (Wang et al., 2017).

Antimicrobial and Biological Activities

Antimicrobial Activities

Pyrazole derivatives have been identified as potent antimicrobial agents. Research demonstrates significant antibacterial and antifungal activities, suggesting these compounds can be developed into new antimicrobial drugs (Kumar et al., 2012). Additionally, the exploration of pyrazoline and isoxazoline derivatives has revealed promising results in antimicrobial studies, underscoring the potential of these compounds in addressing drug-resistant microbial strains (Jadhav et al., 2009).

Molecular Docking and Quantum Chemical Calculations

Molecular Docking Studies

Advanced computational techniques, such as molecular docking and quantum chemical calculations, have been employed to investigate the biological interactions and electronic structure of pyrazole derivatives. These studies offer valuable insights into the design of molecules with enhanced biological efficacy (Viji et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. Pyrazole derivatives are known to have a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of compounds .

properties

IUPAC Name

2-[1-(4-methoxyphenyl)ethyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(15-12(13)7-8-14-15)10-3-5-11(16-2)6-4-10/h3-9H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDNFFDOIHTQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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